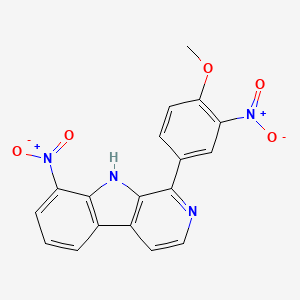![molecular formula C14H18N4OS B13371821 N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B13371821.png)
N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a benzothiazole ring fused with a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide typically involves the reaction of 2-aminobenzothiazole with 1-(2-chloroethyl)piperazine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.
Applications De Recherche Scientifique
N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For instance, it may bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in specific physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(1-piperazinyl)ethyl]ethylenediamine
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide is unique due to its specific combination of a benzothiazole ring and a piperazine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H18N4OS |
|---|---|
Poids moléculaire |
290.39 g/mol |
Nom IUPAC |
N-(2-piperazin-1-ylethyl)-1,3-benzothiazole-2-carboxamide |
InChI |
InChI=1S/C14H18N4OS/c19-13(16-7-10-18-8-5-15-6-9-18)14-17-11-3-1-2-4-12(11)20-14/h1-4,15H,5-10H2,(H,16,19) |
Clé InChI |
DAWZHBOWADUIBW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCNC(=O)C2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methoxybutyl)sulfanyl]-6-phenyl-4-pyrimidinol](/img/structure/B13371738.png)
![6-(1-Adamantyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371744.png)
![3-(1-Benzofuran-2-yl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371745.png)

![2-{[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B13371751.png)
![6-(1,1-Diphenylethyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371753.png)

![4,8,8-trimethyl-7,8-dihydro-6H-chromeno[6,7-e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B13371776.png)
![3-isobutoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B13371788.png)

![1-[(2-Ethoxy-5-isopropylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13371799.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371807.png)


